

Application Notes: Utilizing Apoptolidin for the Study of Mitochondrial Function

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Compound of Interest		
Compound Name:	Apoptolidin	
Cat. No.:	B062325	Get Quote

Introduction

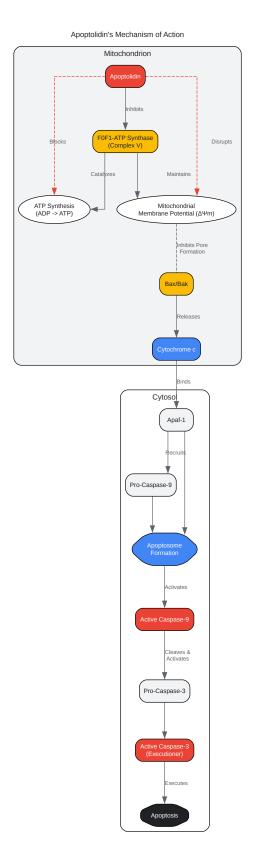
Apoptolidin is a macrolide natural product originally isolated from the bacterium Nocardiopsis sp.[1] It has garnered significant interest within the research and drug development communities due to its ability to selectively induce apoptosis (programmed cell death) in cancer cells and cells transformed with oncogenes, while showing minimal toxicity to normal cells.[2][3] [4] The primary molecular target of apoptolidin has been identified as the mitochondrial F0F1-ATP synthase (also known as Complex V), a critical enzyme in cellular energy production.[2][3] [5] This specific mechanism of action makes apoptolidin a valuable chemical probe for investigating mitochondrial function, cellular bioenergetics, and the apoptotic pathways linked to mitochondrial integrity.

Mechanism of Action

Apoptolidin exerts its cytotoxic effects by directly inhibiting the F0F1-ATP synthase. Specifically, it targets the F1 subcomplex of the enzyme.[5] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a rapid depletion of cellular ATP. The disruption of the mitochondrial proton gradient and the reduction in ATP synthesis trigger the intrinsic pathway of apoptosis. This pathway is characterized by the loss of mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and subsequent activation of a cascade of caspases, particularly caspase-9, which are the executioners of apoptosis.[2][6][7] The apoptotic cell death induced by



apoptolidin is independent of p53 status and can be inhibited by the anti-apoptotic protein BCL-2.[2][6]





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Caption: Signaling pathway of apoptolidin-induced apoptosis.

Quantitative Data Summary

The potency of **apoptolidin** varies across different cell lines, highlighting its selective cytotoxicity. This selectivity is a key feature for its use as a research tool.

Table 1: Antiproliferative Activity of Apoptolidin in Various Cell Lines

Cell Line	Cell Type	IC50 / GI50	Reference
Ad12-3Y1	E1A-transformed rat fibroblasts	6.5 nM (GI50)	[4]
3Y1	Normal rat fibroblasts	> 1 µM	[4]
H292	Human lung carcinoma	7 ± 4 nM (GI50)	[1]
E1A	Adenovirus- transformed cells	10-17 ng/mL (IC50)	[8]
MV-4-11	Acute myeloid leukemia	Sensitive (low nM range)	[5]

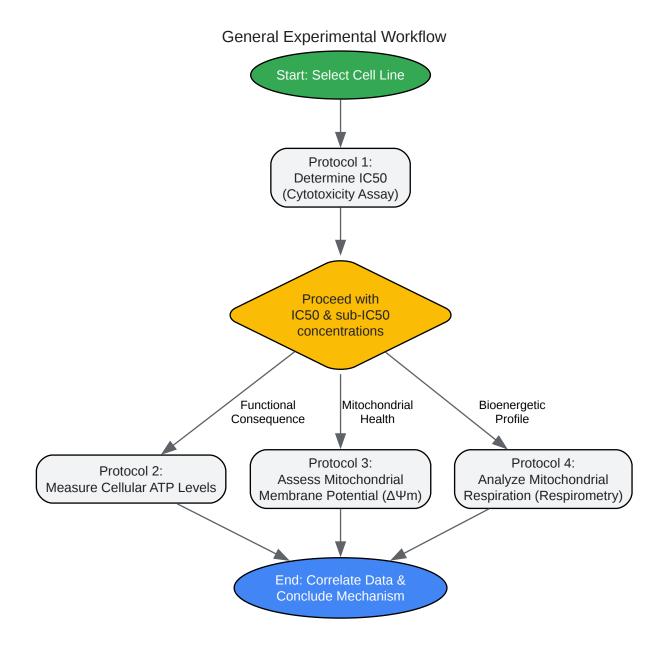
Table 2: Inhibitory Activity of **Apoptolidin** against F0F1-ATPase

Source of Enzyme	Assay Type	Ki Value	Reference
Yeast Mitochondria	F0F1-ATPase Activity	4-5 μΜ	[2][6]
Yeast (Purified)	F0F1-ATPase Activity	0.7 μM (IC50)	[4]

Experimental Protocols

The following protocols provide detailed methodologies for using **apoptolidin** to investigate mitochondrial function and its consequences.





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